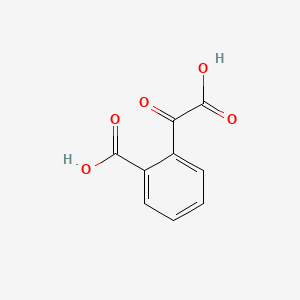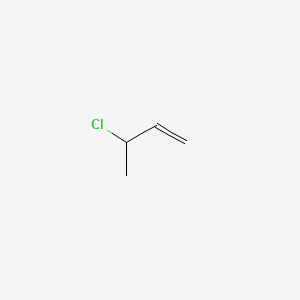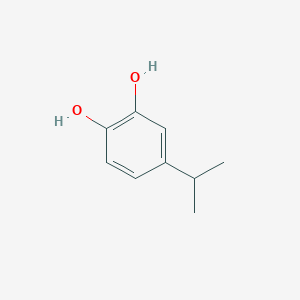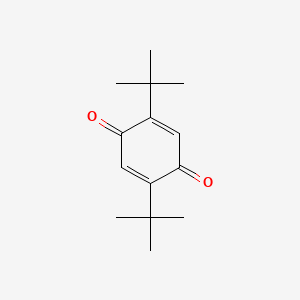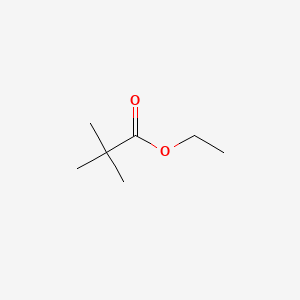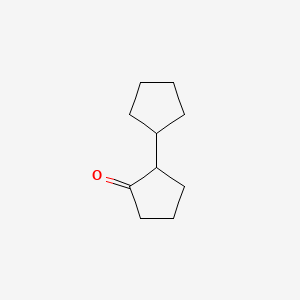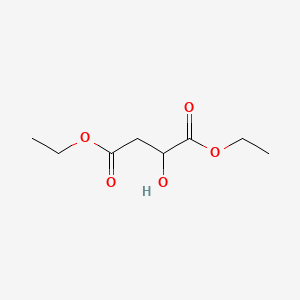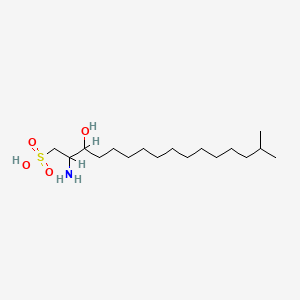
Capnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.
科学的研究の応用
Biosynthesis and Biological Functions
- Biosynthetic Pathway : Capnine, a sulfonolipid, is present in the outer membrane of gliding bacteria in the Bacteroidetes phylum and contributes to their unique gliding motility. The biosynthetic enzymes involved in capnine production have been identified and characterized. These include cysteate synthase (CapA) and cysteate-C-fatty acyltransferase (CapB), which are crucial for forming capnine and its derivatives, the capnoids (Liu et al., 2022).
- Sulfonolipid Synthesis : Research on the gliding bacterium Cytophaga johnsonae has provided insights into the synthesis of capnine. The process seems to involve the incorporation of specific precursors into the lipid, highlighting the biochemical pathways leading to capnine formation (White, 1984).
- Structural Analysis : Capnine, identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, shares structural similarities with sphingolipids. Its role in the cell envelope of gliding bacteria, especially in genera like Cytophaga and Capnocytophaga, has been extensively studied, revealing its significance in bacterial motility and membrane composition (Godchaux & Leadbetter, 1984).
Medical and Bioengineering Applications
- Plasma Medicine : Although not directly related to capnine, research in the field of plasma medicine, involving cold atmospheric plasmas (CAP), has been advancing. CAP generates reactive species that have been found effective in various medical applications, including bioengineering and cancer therapy (Keidar & Robert, 2015).
- Genetic and Cellular Studies : Studies involving CAP have also contributed to understanding cellular responses and genetic effects under different treatments, providing valuable insights for bioengineering and medical research (Ben-Hur et al., 1987).
特性
CAS番号 |
76187-10-5 |
|---|---|
製品名 |
Capnine |
分子式 |
C17H37NO4S |
分子量 |
351.5 g/mol |
IUPAC名 |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |
InChIキー |
XMTQSVIYISYLNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
正規SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
同義語 |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



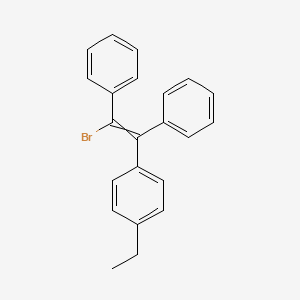
![7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1220280.png)
